Oxetan-3-yl 2,2,2-trifluoroethyl carbonate
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Overview
Description
Oxetan-3-yl 2,2,2-trifluoroethyl carbonate: is a chemical compound with the molecular formula C₆H₇F₃O₄ and a molecular weight of 200.11 g/mol . It is known for its unique structure, which includes an oxetane ring and a trifluoroethyl carbonate group. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxetan-3-yl 2,2,2-trifluoroethyl carbonate typically involves the reaction of oxetan-3-ol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve maintaining anhydrous conditions and using appropriate solvents and bases to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Oxetan-3-yl 2,2,2-trifluoroethyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to produce oxetan-3-ol and 2,2,2-trifluoroethanol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed:
Oxetan-3-ol: Formed through hydrolysis
2,2,2-Trifluoroethanol: Formed through hydrolysis
Scientific Research Applications
Chemistry: Oxetan-3-yl 2,2,2-trifluoroethyl carbonate is used as a building block in organic synthesis.
Biology and Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of oxetan-3-yl 2,2,2-trifluoroethyl carbonate involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The oxetane ring can also participate in ring-opening reactions under certain conditions .
Comparison with Similar Compounds
- Oxetan-3-yl methyl carbonate
- Oxetan-3-yl ethyl carbonate
- Oxetan-3-yl isopropyl carbonate
Comparison: Oxetan-3-yl 2,2,2-trifluoroethyl carbonate is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
oxetan-3-yl 2,2,2-trifluoroethyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4/c7-6(8,9)3-12-5(10)13-4-1-11-2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAMOBRCYGVPIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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